An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbohydrazide: Synthesis, Characterization, and Physicochemical Properties
An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbohydrazide: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Methyl-1H-imidazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazole nucleus is a crucial pharmacophore found in numerous clinically approved drugs, while the carbohydrazide moiety is a versatile functional group known for its diverse biological activities. This document details the synthesis, characterization, and physicochemical properties of 1-Methyl-1H-imidazole-5-carbohydrazide, offering a foundational resource for researchers exploring its potential applications.
Core Physicochemical Characteristics
While extensive experimental data for 1-Methyl-1H-imidazole-5-carbohydrazide is not widely available in the public domain, its fundamental properties can be established through chemical database records and predicted through computational models.
| Property | Value | Source |
| CAS Number | 23585-00-4 | Santa Cruz Biotechnology |
| Molecular Formula | C₅H₈N₄O | Santa Cruz Biotechnology |
| Molecular Weight | 140.15 g/mol | Santa Cruz Biotechnology |
| Monoisotopic Mass | 140.06981 Da | PubChemLite |
| SMILES | CN1C=NC=C1C(=O)NN | PubChemLite |
| InChI Key | CFIAOJVURKEWPG-UHFFFAOYSA-N | PubChemLite |
| Predicted XlogP | -1.1 | PubChemLite |
| Predicted Hydrogen Bond Donors | 2 | PubChemLite |
| Predicted Hydrogen Bond Acceptors | 3 | PubChemLite |
| Predicted Rotatable Bond Count | 1 | PubChemLite |
Synthesis of 1-Methyl-1H-imidazole-5-carbohydrazide
The synthesis of 1-Methyl-1H-imidazole-5-carbohydrazide can be achieved through a two-step process, starting from the commercially available 1-Methyl-1H-imidazole-5-carboxylic acid. This method is adapted from established procedures for the synthesis of similar carbohydrazide derivatives.
Step 1: Esterification of 1-Methyl-1H-imidazole-5-carboxylic acid
The first step involves the conversion of the carboxylic acid to its corresponding methyl or ethyl ester. This is a standard esterification reaction, typically carried out in the presence of an alcohol and a catalytic amount of strong acid.
Protocol:
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To a solution of 1-Methyl-1H-imidazole-5-carboxylic acid (1 equivalent) in methanol or ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Neutralize the residue with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
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Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Hydrazinolysis of the Ester
The resulting ester is then converted to the target carbohydrazide by reaction with hydrazine hydrate.
Protocol:
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Dissolve the synthesized methyl or ethyl 1-methyl-1H-imidazole-5-carboxylate (1 equivalent) in ethanol (10-20 volumes).
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Add an excess of hydrazine hydrate (2-3 equivalents) to the solution.
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Heat the reaction mixture to reflux and monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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The product, 1-Methyl-1H-imidazole-5-carbohydrazide, is expected to precipitate out of the solution.
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Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Synthetic pathway for 1-Methyl-1H-imidazole-5-carbohydrazide.
Physicochemical Characterization Workflow
A comprehensive characterization of the synthesized 1-Methyl-1H-imidazole-5-carbohydrazide is essential to confirm its identity, purity, and structure. The following experimental workflow outlines the key analytical techniques to be employed.
Purity Assessment
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Thin Layer Chromatography (TLC): A rapid and straightforward method to assess the purity of the synthesized compound and to monitor the progress of the reactions. A suitable solvent system (e.g., ethyl acetate/methanol) should be developed to achieve good separation.
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High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common starting point.
Structural Elucidation
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the molecular structure.
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¹H NMR: The spectrum is expected to show distinct signals for the protons on the imidazole ring, the methyl group, and the -NH and -NH₂ protons of the hydrazide moiety. The chemical shifts and coupling patterns will be characteristic of the compound's structure. For comparison, the predicted ¹H NMR spectrum of the related 1-methylimidazole in D₂O shows signals for the imidazole protons and the methyl group.
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¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide group and the carbons of the imidazole ring and the methyl group.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for:
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N-H stretching vibrations of the hydrazide group (typically in the range of 3200-3400 cm⁻¹).
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C=O stretching vibration of the carbonyl group (around 1650-1680 cm⁻¹).
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C=N and C=C stretching vibrations of the imidazole ring. The FT-IR spectrum of 1-methylimidazole shows characteristic peaks for the imidazole ring.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The NIST WebBook provides mass spectral data for 1-methylimidazole, which can serve as a reference for the fragmentation of the imidazole core.
Elemental Analysis
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Combustion Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₅H₈N₄O.
Caption: Experimental workflow for the characterization of 1-Methyl-1H-imidazole-5-carbohydrazide.
Potential Applications and Future Directions
The imidazole scaffold is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, carbohydrazide derivatives have been investigated for their therapeutic potential. The combination of these two moieties in 1-Methyl-1H-imidazole-5-carbohydrazide suggests that this compound could be a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to explore its biological activity profile and to synthesize derivatives with enhanced potency and selectivity.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
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PubChemLite. 1-methyl-1h-imidazole-5-carbohydrazide (C5H8N4O). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). [Link]
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NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]
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NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]
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SpectraBase. 1-Methylimidazole - Optional[FTIR] - Spectrum. [Link]
- Iqbal, M. A., et al. (2017). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 39(5), 786-793.
- Dilek, G. (2021). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Turkish Journal of Chemistry, 45(4), 1141-1157.
